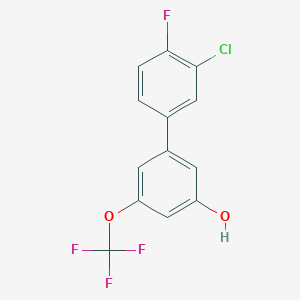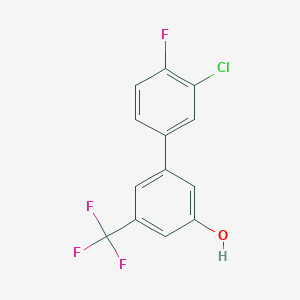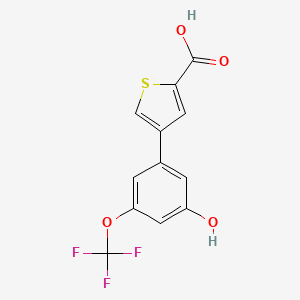![molecular formula C15H9F3O2S B6384488 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95% CAS No. 1261990-38-8](/img/structure/B6384488.png)
5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95% (5-BTP-3-TFM), is a phenolic compound that has been widely studied for its biochemical and physiological properties. It is an important component of various synthetic and medicinal applications, due to its unique chemical structure and properties. 5-BTP-3-TFM is a thiophenol-containing phenol, which has been reported to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95% is still not fully understood. However, it is believed that the compound may act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. In addition, 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95% has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95% has been reported to possess various biochemical and physiological effects. It has been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties. In addition, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. It has also been reported to possess anti-cancer properties, and it has been used in the treatment of various cancers, including prostate cancer, breast cancer, and lung cancer.
Advantages and Limitations for Lab Experiments
The use of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95% in laboratory experiments has several advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to synthesize. Additionally, it has a wide range of biological activities, making it useful for a variety of applications. However, there are some limitations to using 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95% in laboratory experiments. For example, it is not very soluble in water and it is not very stable in solution.
Future Directions
The potential applications of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95% are still being explored. Some potential future directions include the development of new therapeutic agents for the treatment of cancer and other diseases, the development of new synthetic methods for the synthesis of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%, and the exploration of its potential antioxidant and anti-inflammatory properties. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%.
Synthesis Methods
5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95% can be synthesized by a variety of methods. The most common method is the Friedel-Crafts alkylation of benzo(b)thiophene with trifluoromethoxybenzene, followed by hydrolysis of the resulting alkyl halide to form the desired product. This method is simple, efficient, and cost-effective. Other methods of synthesis, such as the reaction of thiophene and trifluoromethoxybenzene in the presence of a Lewis acid, have also been reported.
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95% has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry. It has been reported to possess antioxidant, antibacterial, antifungal, and anti-inflammatory properties. In addition, 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95% has been used as a potential therapeutic agent for the treatment of cancer and other diseases.
properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O2S/c16-15(17,18)20-12-6-10(5-11(19)8-12)14-7-9-3-1-2-4-13(9)21-14/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLGLMXFSZRWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)
